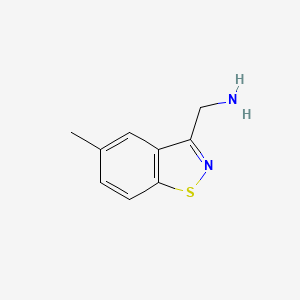

(5-Methyl-1,2-benzothiazol-3-yl)methanamine

Beschreibung

(5-Methyl-1,2-benzothiazol-3-yl)methanamine is a heterocyclic amine featuring a benzothiazole core substituted with a methyl group at position 5 and a methanamine (-CH2NH2) moiety at position 2. The benzothiazole scaffold is known for its diverse pharmacological relevance, including applications in antimicrobial, anticancer, and neuroprotective agents .

Eigenschaften

Molekularformel |

C9H10N2S |

|---|---|

Molekulargewicht |

178.26 g/mol |

IUPAC-Name |

(5-methyl-1,2-benzothiazol-3-yl)methanamine |

InChI |

InChI=1S/C9H10N2S/c1-6-2-3-9-7(4-6)8(5-10)11-12-9/h2-4H,5,10H2,1H3 |

InChI-Schlüssel |

UEGXKRIETWZUPX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)SN=C2CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including (5-Methyl-1,2-benzothiazol-3-yl)methanamine, can be achieved through various synthetic pathways. Common methods include:

Diazo-Coupling Reaction: This involves the reaction of 2-aminobenzenethiol with diazonium salts to form benzothiazole derivatives.

Knoevenagel Condensation: This method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones in the presence of a base catalyst.

Biginelli Reaction: A multicomponent reaction involving the condensation of urea, aldehydes, and β-ketoesters to form benzothiazole derivatives.

Microwave Irradiation: This technique accelerates the reaction process and improves yields by using microwave energy.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Methyl-1,2-benzothiazol-3-yl)methanamine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogenated reagents, nucleophiles

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, thiols

Substitution: Various substituted benzothiazole derivatives

Wissenschaftliche Forschungsanwendungen

(5-Methyl-1,2-benzothiazol-3-yl)methanamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (5-Methyl-1,2-benzothiazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its anti-tubercular effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The table below summarizes key structural and physicochemical differences between (5-Methyl-1,2-benzothiazol-3-yl)methanamine and related compounds:

Key Differences and Implications

Heterocycle Core

- Benzothiazole vs. Benzimidazoles, with two nitrogen atoms, offer stronger hydrogen-bonding capacity, which may enhance target binding but increase metabolic susceptibility .

Substituent Effects

- Methyl (C5) vs. Chloro/Nitro: Methyl groups (e.g., in the target compound) enhance steric bulk without significant electronic effects, balancing lipophilicity and metabolic stability.

Methanamine Modifications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.